beta-Cyclocitral

Beschreibung

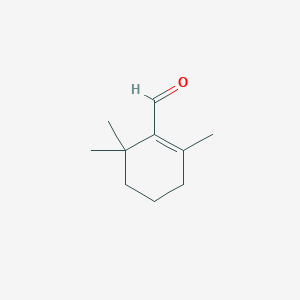

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6,6-trimethylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQGCGNUWBPGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047142 | |

| Record name | beta-Cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

62.00 to 63.00 °C. @ 3.00 mm Hg | |

| Record name | beta-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

432-25-7, 52844-21-0 | |

| Record name | β-Cyclocitral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha(beta)-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052844210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohexene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,6-trimethylcyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CYCLOCITRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Y0U2X29G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Biosynthesis of β-Cyclocitral

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Cyclocitral is a volatile apocarotenoid derived from the oxidative cleavage of β-carotene.[1] Initially identified as a contributor to the aroma of various fruits and plants, recent research has unveiled its significant role as a bioactive signaling molecule in plants, mediating responses to a variety of biotic and abiotic stresses.[2][3] This technical guide provides a comprehensive overview of the discovery of β-cyclocitral, its detailed biosynthesis pathways, and the experimental methodologies used for its study.

Discovery and Significance

β-Cyclocitral has been known for some time as a natural compound found in a variety of organisms, including plants, cyanobacteria, fungi, and animals.[1] It is a volatile organic compound that contributes to the characteristic aroma of many fruits, vegetables, and ornamental plants.[1] However, its role as a key signaling molecule in plant stress responses has only recently come to light.[2][3]

Under conditions of environmental stress, such as high light, drought, and herbivory, plants accumulate β-cyclocitral.[2][4] This accumulation triggers a cascade of signaling events that lead to the reprogramming of gene expression, ultimately enhancing the plant's tolerance to the stress.[2][3] For instance, β-cyclocitral has been shown to induce genes responsive to singlet oxygen (¹O₂), a reactive oxygen species (ROS) that can cause significant cellular damage.[5][6] By activating these defense pathways, β-cyclocitral helps to mitigate oxidative damage and promote survival. Furthermore, it has been implicated in regulating root development, further highlighting its importance in overall plant fitness.[7]

Biosynthesis of β-Cyclocitral

The formation of β-cyclocitral from β-carotene occurs through two primary pathways: non-enzymatic oxidation and enzymatic cleavage.[1][2]

Non-Enzymatic Oxidation Pathway

The non-enzymatic synthesis of β-cyclocitral is primarily driven by the interaction of β-carotene with reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1][6] In photosynthetic organisms, ¹O₂ is a common byproduct of photosynthesis, especially under high light conditions where the light-harvesting machinery becomes oversaturated.[1]

The process can be summarized as follows:

-

Generation of Singlet Oxygen (¹O₂): In the photosystem II (PSII) reaction center, excess light energy can lead to the formation of excited chlorophyll (B73375) molecules, which can then transfer this energy to molecular oxygen (O₂), generating ¹O₂.[1]

-

Oxidation of β-Carotene: β-carotene, a potent quencher of ROS, can be oxidized by ¹O₂. This reaction leads to the cleavage of the polyene chain of β-carotene at the C7-C8 double bond, resulting in the formation of β-cyclocitral.[1][8]

Enzymatic Biosynthesis Pathway

The enzymatic production of β-cyclocitral is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][2] Specifically, members of the CCD4 subfamily have been identified as being capable of cleaving β-carotene to produce β-cyclocitral.[1][9]

The key steps in the enzymatic pathway are:

-

Substrate Binding: β-carotene binds to the active site of the CCD4 enzyme.

-

Oxidative Cleavage: The CCD4 enzyme catalyzes the oxidative cleavage of the C7-C8 and C7'-C8' double bonds of the β-carotene molecule.[9] This reaction requires molecular oxygen.

-

Product Release: The cleavage of β-carotene at these positions yields two molecules of β-cyclocitral and one molecule of crocetindialdehyde.

While CCD4 is the primary enzyme implicated in β-cyclocitral formation, some studies suggest that other enzymes, such as 13-lipoxygenase (LOX2), may also contribute to its biosynthesis, albeit with lower efficiency.[1][2]

Quantitative Data

The following tables summarize the available quantitative data related to β-cyclocitral biosynthesis. It is important to note that specific enzyme kinetic parameters for CCD4 with β-carotene as a substrate are not widely reported in the literature.

Table 1: Yield of β-Cyclocitral from β-Carotene

| Precursor | Formation Pathway | Product | Molar Yield | Organism/System | Reference(s) |

| β-Carotene | Enzymatic (Carotene oxygenase) | β-Cyclocitral | ~0.39 mol/mol | Microcystis aeruginosa | [10] |

| β-Carotene | Non-enzymatic (Singlet Oxygen) | β-Cyclocitral | Not specified | In vitro / Arabidopsis thaliana | [6] |

| β-Carotene | Enzymatic (CsCCD4c) | β-Cyclocitral | Detected at lower levels compared to β-ionone | Crocus sativus | [9] |

Table 2: Enzyme Kinetic Parameters for Carotenoid Cleavage Dioxygenases (CCDs)

| Enzyme | Substrate | Km | Vmax | Organism | Reference(s) |

| AtCCD4 | trans-β-apo-8'-carotenal | Not specified | Not specified | Arabidopsis thaliana | [11] |

| DcCCD4 | α-carotene, β-carotene | Not specified | Not specified | Daucus carota | [12] |

| CsCCD4c | β-carotene | Not specified | Not specified | Crocus sativus | [9][13] |

| Citrus CCD4b1 | Zeaxanthin, β-cryptoxanthin | Not specified | Not specified | Citrus sp. | [14] |

Experimental Protocols

Protocol for Extraction and Quantification of β-Cyclocitral from Plant Tissues

This protocol describes a general method for the extraction and quantification of β-cyclocitral from plant tissues using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Internal standard (e.g., d₆-β-ionone)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass vial. Add a known amount of the internal standard. Add dichloromethane (e.g., 1 mL) and vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the plant debris.

-

Drying: Carefully transfer the dichloromethane supernatant to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Inject an aliquot of the dried extract (e.g., 1 µL) into the GC-MS system.

-

GC Conditions (Example):

-

Injector temperature: 250°C

-

Oven program: Start at 40°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Electron ionization: 70 eV

-

Scan range: m/z 40-400.

-

-

-

Quantification: Identify β-cyclocitral based on its retention time and mass spectrum. Quantify the amount of β-cyclocitral by comparing its peak area to that of the internal standard.

Protocol for In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol outlines a method to assess the activity of a recombinant CCD enzyme in vitro.

Materials:

-

Purified recombinant CCD4 enzyme

-

β-carotene substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% (v/v) acetone)

-

Detergent (e.g., Triton X-100)

-

Reducing agent (e.g., ascorbate)

-

Extraction solvent (e.g., hexane)

-

HPLC or GC-MS system

Procedure:

-

Substrate Preparation: Prepare a stock solution of β-carotene in a suitable organic solvent (e.g., acetone).

-

Reaction Mixture: In a reaction tube, combine the assay buffer, detergent, and reducing agent. Add the purified CCD4 enzyme to the mixture.

-

Initiate Reaction: Start the reaction by adding the β-carotene substrate to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour) in the dark.

-

Stop Reaction and Extract Products: Stop the reaction by adding an equal volume of extraction solvent (e.g., hexane). Vortex vigorously to extract the apocarotenoid products.

-

Analysis: Centrifuge the mixture to separate the phases. Analyze the organic phase by HPLC or GC-MS to identify and quantify the β-cyclocitral produced.

Visualizations

Biosynthesis Pathway of β-Cyclocitral

Caption: Biosynthesis pathways of β-cyclocitral from β-carotene.

Experimental Workflow for β-Cyclocitral Research

Caption: A typical experimental workflow for studying β-cyclocitral.

Conclusion

β-Cyclocitral has transitioned from being recognized primarily for its aromatic properties to a molecule of significant interest for its role in plant biology and stress physiology. Its dual biosynthesis pathways, both enzymatic and non-enzymatic, highlight the robustness of its production under various conditions. The detailed protocols and methodologies presented in this guide provide a framework for researchers to further investigate the intricate roles of β-cyclocitral in signaling and its potential applications in agriculture and drug development. Future research focusing on elucidating the precise kinetics of its enzymatic synthesis and its downstream signaling components will undoubtedly provide deeper insights into the multifaceted functions of this important apocarotenoid.

References

- 1. β-Cyclocitral - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New target carotenoids for CCD4 enzymes are revealed with the characterization of a novel stress-induced carotenoid cleavage dioxygenase gene from Crocus sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exogenous β-cyclocitral treatment primes tomato plants against drought by inducing tolerance traits, independent of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic study on AtCCD4 and AtCCD7 and their potential to form acyclic regulatory metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DcCCD4 catalyzes the degradation of α-carotene and β-carotene to affect carotenoid accumulation and taproot color in carrot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel carotenoid cleavage activity involved in the biosynthesis of Citrus fruit-specific apocarotenoid pigments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of beta-Cyclocitral

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Cyclocitral (β-cyclocitral) is a volatile monoterpenoid aldehyde, an apocarotenoid derived from the oxidative cleavage of β-carotene.[1] Found in a variety of plants, cyanobacteria, fungi, and even animals, it is recognized as a significant contributor to the aroma of many fruits and flowers.[1] Beyond its role as a fragrance and flavor agent, β-cyclocitral has garnered substantial interest in the scientific community for its function as a bioactive signaling molecule.[2][3] In plants, it plays a crucial role in regulating gene expression and mediating responses to environmental stressors, particularly photooxidative stress.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of β-cyclocitral, detailed experimental methodologies, and an examination of its biological signaling pathways.

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde[5] |

| CAS Number | 432-25-7[1] |

| Molecular Formula | C₁₀H₁₆O[1] |

| Molecular Weight | 152.23 g/mol [5] |

| Canonical SMILES | CC1=C(C(CCC1)(C)C)C=O[1] |

| InChI Key | MOQGCGNUWBPGTQ-UHFFFAOYSA-N[1] |

| Appearance | Colorless to pale yellow liquid/oil |

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. It is important to note that values can vary based on experimental conditions, particularly pressure for boiling point measurements.

| Property | Value | Conditions |

| Boiling Point | 62-63 °C[5] | @ 3.00 mmHg |

| 211-212 °C[6] | @ 760.00 mmHg | |

| Melting Point | 32-34 °C | - |

| Density | 0.950-0.957 g/mL[6] | @ 25 °C |

| Refractive Index (n_D²⁰) | 1.476-1.483[6] | @ 20 °C |

| Vapor Pressure | 0.176 mmHg[6] | @ 25 °C (estimated) |

| Flash Point | 76.67 °C (170 °F)[6] | Tag Closed Cup (TCC) |

| logP (o/w) | 2.4[5] | - |

| Water Solubility | 86.14 mg/L | - |

Solubility Data

This compound is largely insoluble in water but demonstrates good solubility in many common organic solvents.

| Solvent | Solubility (g/L) @ 25°C |

| Water | ~0.086 |

| Ethanol | 777.4 |

| Methanol | 979.67 |

| Isopropanol | 527.0 |

| Acetone | 905.76 |

| Ethyl Acetate | 994.79 |

| Dichloromethane | 1846.24 |

| Chloroform | 2137.15 |

| Toluene | 646.58 |

| n-Hexane | 126.81 |

| Dimethyl sulfoxide (B87167) (DMSO) | 472.39 |

Spectral Data

-

Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization (EI), this compound exhibits a molecular ion peak [M]⁺ at m/z 152. Key fragment ions are observed at m/z 137 ([M-CH₃]⁺), 123, 109, and 67.[5] The fragmentation is characteristic of α-cleavage and McLafferty rearrangement common in carbonyl compounds.[7]

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra for this compound have been documented.[5][8] The spectra are consistent with its structure, showing characteristic shifts for the aldehydic proton, vinylic protons, and the various methyl and methylene (B1212753) groups on the cyclohexene (B86901) ring.

-

Infrared Spectroscopy (IR): The FTIR spectrum of this compound shows characteristic absorption bands for its functional groups.[9] A strong peak corresponding to the C=O stretch of the aldehyde is prominent, along with peaks for C=C stretching of the alkene and C-H stretching and bending for the alkane and aldehyde moieties.

Experimental Protocols

Melting Point Determination (Capillary Method)

This standard method is used for determining the melting range of a crystalline solid.[10][11]

Methodology:

-

Sample Preparation: A small amount of thoroughly dried, powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm. The sample is compacted by tapping the tube gently.[10]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer or temperature sensor.

-

Determination:

-

The block is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to a slow, controlled rate of 1-2°C per minute.

-

The "initial melting point" is the temperature at which the first drop of liquid appears.

-

The "final melting point" is the temperature at which the last solid crystal melts completely. The range between these two temperatures is recorded. For a pure substance, this range is typically narrow (0.5-1.0°C).

-

Micro-Boiling Point Determination

This technique is suitable for determining the boiling point of small liquid samples.[12]

Methodology:

-

Apparatus Setup: Approximately 0.5 mL of this compound is placed into a small test tube. A glass capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner using a Thiele tube or a metal heating block.[13]

-

Observation:

-

As the liquid heats, trapped air will be expelled from the capillary tube as a slow stream of bubbles.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[13]

-

-

Measurement: Heating is discontinued (B1498344) at this point. The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[13] This occurs when the external atmospheric pressure equals the vapor pressure of the liquid.[14]

Biological Role and Signaling Pathways

This compound is a key signaling molecule derived from β-carotene, particularly under conditions of high-light stress in plants. Its production and subsequent action constitute a vital protective mechanism.

Biosynthesis of this compound

This compound is formed from the oxidative cleavage of β-carotene at the C7-C8 double bonds. This occurs through two primary routes: a non-enzymatic pathway involving reactive oxygen species (ROS), and an enzymatic pathway.[1][15]

-

Non-Enzymatic Pathway: Under high-light stress, excess energy absorption leads to the production of singlet oxygen (¹O₂) in the chloroplasts. ¹O₂ directly oxidizes β-carotene, cleaving it to produce β-cyclocitral.[1]

-

Enzymatic Pathway: Specific enzymes, such as Carotenoid Cleavage Dioxygenase 4 (CCD4) and 13-lipoxygenase (LOX2), can catalyze the cleavage of β-carotene to yield β-cyclocitral.[1]

Retrograde Signaling Pathway

Once produced in the chloroplast, β-cyclocitral acts as a retrograde signal, moving from the chloroplast to the nucleus to modulate gene expression. This signaling cascade enhances the plant's tolerance to photooxidative stress by activating detoxification pathways.[4][16]

The pathway involves the β-cyclocitral-inducible GRAS protein SCARECROW LIKE 14 (SCL14), which in turn activates transcription factors like ANAC102.[4] This leads to the upregulation of genes involved in the xenobiotic detoxification response, which helps neutralize toxic reactive carbonyl species generated during stress.[4][16]

Safety and Handling

This compound is classified with GHS07 (Exclamation mark) and carries hazard statements indicating it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[1]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep container tightly closed.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or symptoms persist.

References

- 1. β-Cyclocitral - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. β-Cyclocitral: Emerging Bioactive Compound in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H16O | CID 9895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 432-25-7 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. thinksrs.com [thinksrs.com]

- 11. westlab.com [westlab.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. scribd.com [scribd.com]

- 15. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Role of β-Cyclocitral in Plant Stress Signaling: A Technical Guide

Abstract

β-cyclocitral (βCC), an apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a pivotal signaling molecule in the intricate network of plant stress responses.[1] Originating primarily within the chloroplasts under conditions of stress, βCC functions as a retrograde signal, modulating nuclear gene expression to enhance plant tolerance to a wide array of both abiotic and biotic challenges.[2][3][4] This volatile compound is a key mediator in the response to photooxidative stress, initiating a detoxification cascade through the MBS1 and SCL14/ANAC transcription factor pathways.[2][3][5] Furthermore, its conversion to the water-soluble derivative, β-cyclocitric acid (β-CCA), activates a distinct, abscisic acid (ABA)-independent pathway crucial for drought tolerance.[6][7][8] This guide provides a comprehensive technical overview of the biosynthesis of βCC, its downstream signaling cascades, and its physiological impacts on plant stress resilience, intended for researchers, scientists, and professionals in drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated mechanisms to perceive and respond to environmental stressors. A key strategy involves the production of secondary metabolites that act as internal signals to orchestrate defensive and adaptive responses. Among these, apocarotenoids—products of carotenoid cleavage—have gained significant attention as signaling molecules.[9][10] β-cyclocitral, the most abundant apocarotenoid of β-carotene, accumulates in plants under diverse stress conditions, including high light, drought, salinity, and herbivory.[9] It acts as a potent elicitor of multiple stress signals, reprogramming the plant's transcriptome to fortify its defenses.[9][10] This document serves as an in-depth guide to the core mechanisms of βCC-mediated stress signaling, presenting quantitative data, detailed experimental methodologies, and visual pathways to elucidate its function.

Biosynthesis and Accumulation of β-Cyclocitral

The formation of βCC is a direct consequence of oxidative stress within the chloroplast. It is synthesized from β-carotene through two primary mechanisms:

-

Non-Enzymatic Oxidation: The primary pathway involves the direct oxidation of β-carotene by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[1][11] Singlet oxygen is a major ROS generated in the photosystem II (PSII) reaction center during photooxidative stress, where β-carotene serves as a primary quencher.[9][12][13]

-

Enzymatic Cleavage: βCC can also be produced through the action of specific enzymes. Carotenoid Cleavage Dioxygenases (CCDs), such as CCD4, can cleave β-carotene at the C7-C8 double bond to yield βCC.[1][12] Additionally, the enzyme 13-lipoxygenase (LOX2) has been reported to facilitate this cleavage.[1][12]

Once synthesized, βCC can be further oxidized in the leaves to form β-cyclocitric acid (β-CCA), a stable, water-soluble compound that also plays a critical role in stress signaling, particularly in response to drought.[1][6][14]

Data Presentation: Accumulation under Stress

The concentration of βCC and its derivative β-CCA increases significantly under stress conditions, highlighting their role as stress biomarkers and signals.

| Compound | Plant | Stress Condition | Basal Level (ng/g FW) | Stressed Level (ng/g FW) | Fold Increase | Citation(s) |

| β-Cyclocitral (βCC) | Arabidopsis | High Light / Drought | ~50 | ~150 | ~3x | [6] |

| β-Cyclocitric Acid (β-CCA) | Arabidopsis | Drought | Not specified | Not specified | ~15x | [8][14] |

| β-Cyclocitral (βCC) | Arabidopsis | Exogenous Treatment | - | ~180 (internal) | - | [2] |

β-Cyclocitral-Mediated Signaling Pathways

βCC initiates a cascade of transcriptional reprogramming by acting as a retrograde signal that moves from the chloroplast to the nucleus.

Retrograde Signaling in Photooxidative Stress

Under high light, the accumulation of ¹O₂ triggers βCC production. βCC then diffuses to the nucleus and activates at least two critical pathways for acclimation:

-

MBS1-Dependent Pathway: βCC acts upstream of METHYLENE BLUE SENSITIVITY 1 (MBS1), a zinc-finger protein that regulates a suite of ¹O₂-responsive genes, contributing to photoacclimation.[5][11][13]

-

Xenobiotic Detoxification Pathway: βCC induces the expression of the GRAS family transcription factor SCARECROW-LIKE 14 (SCL14).[2][3] SCL14, in turn, activates a hierarchical cascade of NAC transcription factors, with ANAC102 being a primary target.[2][3] This cascade upregulates genes involved in phase I and phase II of xenobiotic detoxification, which neutralize toxic reactive carbonyl species (RCS) generated from lipid peroxidation, thereby preventing cell death.[2][3]

ABA-Independent Drought and Salinity Stress Response

βCC enhances drought and salinity tolerance through mechanisms that are notably independent of the canonical stress hormone ABA.[7][10]

-

β-CCA-SMR5 Pathway: Under drought, βCC is converted to β-CCA.[6][14] β-CCA acts as a potent signal that induces the expression of SIAMESE-RELATED 5 (SMR5), a cyclin-dependent kinase inhibitor.[5][15][16] The upregulation of SMR5 leads to an inhibition of cell division and elongation in the roots.[15][16] This growth restriction is coupled with a metabolic shift towards defense, including the enhanced biosynthesis of lipid biopolymers like suberin and lignin, which reinforces cell walls and reduces water loss, thereby increasing drought tolerance.[15]

-

Physiological Adjustments: Exogenous βCC treatment primes plants for drought by increasing the accumulation of the osmolyte proline and enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[7] Interestingly, βCC-treated plants under drought can maintain higher relative water content (RWC) and stomatal conductance compared to untreated plants, suggesting a mechanism of tolerance rather than avoidance through stomatal closure.[7] βCC also promotes root growth and branching, which is particularly beneficial under salt stress, allowing for better water and nutrient acquisition.[17][18]

Quantitative Data Summary

Exogenous application of βCC or β-CCA elicits significant changes in gene expression and physiological states.

| Parameter | Treatment | Plant | Observation | Magnitude of Change | Citation(s) |

| Gene Expression | βCC | Arabidopsis | Induction of ANAC TFs (ANAC102, 002, 032, 081) | 13- to 50-fold increase | [2] |

| Gene Expression | βCC | Tomato | Upregulation of stress-related genes | 211 genes differentially expressed; 80% stress-related | [9][10] |

| Metabolite Level | βCC | Tomato | Proline accumulation | Significantly increased | [7] |

| Enzyme Activity | βCC | Tomato | Superoxide Dismutase (SOD) activity | Significantly enhanced | [7] |

| Physiological State | βCC | Tomato | Relative Water Content (RWC) under drought | Higher than control | [7] |

| Root Growth | βCC | Rice | Primary root length under salt stress | Rescued from salt-induced inhibition | [17] |

Key Experimental Protocols

Reproducing and building upon research into βCC requires standardized methodologies.

Protocol for Exogenous β-Cyclocitral / β-Cyclocitric Acid Treatment

-

Objective: To apply βCC or β-CCA to plants to study its effect on stress tolerance.

-

Method 1: Soil Drench (for β-CCA):

-

Prepare a stock solution of β-cyclocitric acid. A 1.5 mM solution (pH adjusted to ~5.0) is commonly used.[15]

-

Grow plants (e.g., Arabidopsis thaliana, Solanum lycopersicum) in pots under controlled conditions for 3-4 weeks.

-

Water each plant with a defined volume (e.g., 25 mL) of the β-CCA solution or a control solution (e.g., water with pH adjusted).[15]

-

Allow the plants to absorb the treatment for a specified period (e.g., 24-48 hours) before initiating stress experiments.

-

-

Method 2: Volatile Exposure (for βCC):

-

Place a specific amount of pure βCC (e.g., on a filter paper) inside a sealed, airtight container (e.g., a Plexiglas box or desiccator) with the experimental plants.[8]

-

Ensure the βCC source does not directly contact the plants.

-

Incubate the plants for a defined duration (e.g., 4 hours) to allow for volatile uptake.[8]

-

Use a parallel container without βCC as a control.

-

Protocol for Stress Induction

-

Drought Stress:

-

High Light Stress:

-

Move treated and control plants from normal growth light (e.g., 100-150 µmol m⁻² s⁻¹) to a high-light environment (e.g., >800 µmol m⁻² s⁻¹).[9]

-

Expose plants for a duration of hours to days, depending on the research question.

-

Collect samples for molecular or physiological analysis.

-

-

Salt Stress:

Protocol for Physiological Parameter Measurement: Relative Water Content (RWC)

-

Objective: To quantify the water status of plant leaves.

-

Procedure:

-

Excise a fresh leaf and immediately record its Fresh Weight (FW).

-

Submerge the leaf in deionized water in a sealed petri dish and keep it in the dark at 4°C for 24 hours to achieve full turgor.

-

Gently blot the leaf dry and record its Turgid Weight (TW).

-

Dry the leaf in an oven at 60-80°C for at least 48 hours until a constant weight is achieved. Record this as the Dry Weight (DW).

-

Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100 .

-

Conclusion and Future Directions

β-cyclocitral and its derivative, β-cyclocitric acid, are firmly established as critical signaling molecules in the plant response to a multitude of environmental stresses. They orchestrate a sophisticated, ABA-independent signaling network that enhances tolerance to photooxidative damage and drought by reprogramming gene expression, reallocating resources from growth to defense, and fine-tuning physiological responses.

Despite significant progress, key questions remain. The direct molecular targets or receptors for βCC and β-CCA are yet to be identified. Elucidating these initial binding events is crucial for a complete understanding of the signaling cascade. Furthermore, exploring the full extent of crosstalk between βCC/β-CCA signaling and other hormonal pathways will provide a more holistic view of the plant stress response network. From an applied perspective, the potential of βCC and the more stable β-CCA as biostimulants to enhance crop resilience is substantial. Future research should focus on developing stable formulations and effective delivery systems to translate these fundamental discoveries into practical agricultural applications for a changing climate.

References

- 1. mdpi.com [mdpi.com]

- 2. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reconsidering the nature and mode of action of metabolite retrograde signals from the chloroplast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | β-Cyclocitral as a Cross-Species Mediator of Abiotic Stress Signaling: Insights and Future Directions Toward Crop Improvement [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Exogenous β-cyclocitral treatment primes tomato plants against drought by inducing tolerance traits, independent of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. β-Cyclocitral - Wikipedia [en.wikipedia.org]

- 13. β-Cyclocitral Does Not Contribute to Singlet Oxygen-Signalling in Algae, but May Down-Regulate Chlorophyll Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β-Cyclocitral: Emerging Bioactive Compound in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The response of Arabidopsis to the apocarotenoid β-cyclocitric acid reveals a role for SIAMESE-RELATED 5 in root development and drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. β-Cyclocitral is a conserved root growth regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Biological Activity of β-Cyclocitral: A Technical Guide

Introduction

β-Cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has emerged as a significant bioactive molecule with diverse physiological roles. Early research has primarily focused on its function in plant biology, particularly as a regulator of root growth and a key signaling molecule in response to abiotic stress. More recent investigations have begun to explore its potential in other areas, including its effects on cyanobacteria and its potential as an anticancer agent. This technical guide provides an in-depth overview of the foundational studies on β-cyclocitral's biological activity, targeting researchers, scientists, and drug development professionals.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on β-cyclocitral's biological activity.

Table 1: Effect of β-Cyclocitral on Plant Root Growth

| Plant Species | β-Cyclocitral Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | 750 nM | ~20% increase in meristematic cell number in primary roots | [Dickinson et al., 2019] |

| Oryza sativa (Rice) | Not specified | Enhanced root and shoot growth under salt stress | [Dickinson et al., 2019] |

| Solanum lycopersicum (Tomato) | Not specified | Conserved root growth promotion | [Dickinson et al., 2019] |

Table 2: Algicidal and Growth Inhibitory Effects of β-Cyclocitral

| Organism | β-Cyclocitral Concentration | Observed Effect | Reference |

| Microcystis aeruginosa | 1 mg/L | 50% cell rupture | [桂寶, 葉, 2018] |

| Cylindrospermopsis raciborskii | 1 mg/L | 15% cell rupture | [桂寶, 葉, 2018] |

| Microcystis aeruginosa | 150-300 mg/L | Rapid cell rupture | [Sun et al., 2024] |

| Nitzschia palea | 0.1-0.5 mg/L | 15-20% cell rupture | [Jüttner & Wu, 2011] |

Table 3: Anticancer Activity of β-Cyclocitral and Related Compounds

| Compound | Cell Line | IC50 Value | Reference |

| β-Cyclocitral | MCF-7, HeLa, HepG2 | Data not available in early studies | - |

| Citral (related compound) | MCF-7 | 18 x 10⁻⁵ M (48h) | [Paola et al., 2009] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections provide methodologies from key early studies on β-cyclocitral. Disclaimer: These protocols are reconstructed from available information in abstracts and methodology summaries. For complete, step-by-step instructions, please refer to the full-text publications.

Plant Root Growth Assays (based on Dickinson et al., 2019)

Objective: To assess the effect of β-cyclocitral on primary root growth and lateral root formation in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)

-

Petri plates

-

β-Cyclocitral stock solution (in DMSO or ethanol)

-

Microscope with a camera for imaging

Methodology:

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

-

Stratification: Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.

-

Germination and Growth: Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16h light / 8h dark) at 22°C.

-

Treatment Application: After a set period of growth (e.g., 4-5 days), transfer seedlings to new MS plates containing various concentrations of β-cyclocitral (e.g., 0 nM, 100 nM, 500 nM, 750 nM, 1 µM). The final solvent concentration should be kept constant across all plates.

-

Data Collection:

-

Primary Root Length: Mark the position of the root tip at the time of transfer and measure the new growth after a defined period (e.g., 3-5 days).

-

Lateral Root Density: Count the number of emerged lateral roots per unit length of the primary root.

-

Meristem Cell Number: Stain the roots with a suitable dye (e.g., Propidium Iodide) and visualize the meristematic zone using confocal microscopy. Count the number of cortical cells in a single file from the quiescent center to the first elongated cell.

-

-

Statistical Analysis: Perform appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences between treatments.

Photooxidative Stress Response in Plants (based on Ramel et al., 2012 and D'Alessandro et al., 2018)

Objective: To investigate the role of β-cyclocitral in mediating the plant response to photooxidative stress.

Materials:

-

Arabidopsis thaliana plants (wild-type and relevant mutants, e.g., scl14, anac102)

-

Growth chambers with controlled light and temperature

-

Airtight experimental chambers

-

β-Cyclocitral

-

Equipment for gene expression analysis (qRT-PCR)

-

Equipment for measuring lipid peroxidation (e.g., thermoluminescence or HPLC-based methods)

Methodology:

-

Plant Growth: Grow Arabidopsis plants in a controlled environment for 4-5 weeks.

-

β-Cyclocitral Treatment: Place the plants in an airtight chamber and introduce a small volume of β-cyclocitral (e.g., 50 µL) on a watch glass to allow for volatilization and exposure of the plants for a defined period (e.g., 4 hours) under low light conditions.[1]

-

Stress Induction: Transfer the treated and control plants to high light and low-temperature conditions (e.g., 1400 µmol photons m⁻² s⁻¹, 7°C) for 24-48 hours to induce photooxidative stress.[2]

-

Gene Expression Analysis:

-

Harvest leaf tissue from treated and control plants before and after stress induction.

-

Extract total RNA and synthesize cDNA.

-

Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of target genes (e.g., SCL14, ANAC102, and other stress-responsive genes).

-

-

Physiological Measurements:

-

Lipid Peroxidation: Measure the extent of lipid peroxidation in leaf tissue as an indicator of oxidative damage. This can be done by quantifying hydroperoxy-octadecatrienoic acids (HOTEs) using HPLC or by measuring autoluminescence.[3]

-

Chlorophyll (B73375) Bleaching: Quantify the loss of chlorophyll content as a measure of photodamage.[2]

-

-

Data Analysis: Analyze gene expression data using the ΔΔCt method and compare physiological parameters between treatments using appropriate statistical tests.

Algal Growth Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of β-cyclocitral on the growth of cyanobacteria.

Materials:

-

Axenic culture of Microcystis aeruginosa

-

Appropriate growth medium (e.g., BG-11)

-

β-Cyclocitral stock solution

-

Spectrophotometer or fluorometer for measuring cell density

-

Microplate reader or culture flasks

Methodology:

-

Culture Preparation: Grow Microcystis aeruginosa to the mid-exponential phase in its standard growth medium.

-

Assay Setup: In a multi-well plate or culture flasks, add a known density of the algal culture to fresh medium containing a serial dilution of β-cyclocitral (e.g., 0, 50, 100, 150, 200, 250, 300 mg/L).[4]

-

Incubation: Incubate the cultures under standard growth conditions (light, temperature).

-

Growth Measurement: Measure the cell density at regular intervals (e.g., every 24 hours) by monitoring absorbance at a specific wavelength (e.g., 750 nm) or chlorophyll fluorescence.

-

Data Analysis: Plot the growth curves for each concentration. From these curves, determine the concentration of β-cyclocitral that causes a 50% inhibition of growth (IC50) after a specific time point.

Signaling Pathways and Experimental Workflows

β-Cyclocitral-Mediated Stress Signaling in Arabidopsis

β-cyclocitral acts as a retrograde signal, moving from the chloroplast to the nucleus to induce a protective response against photooxidative stress. This pathway involves the GRAS protein SCARECROW-LIKE 14 (SCL14) and several ANAC transcription factors.

Experimental Workflow for Root Growth Analysis

The following diagram illustrates the typical workflow for studying the effect of β-cyclocitral on plant root growth.

Conclusion and Future Directions

Early studies have firmly established β-cyclocitral as a key player in plant development and stress response. Its role as a conserved root growth regulator presents exciting opportunities for agricultural applications, potentially enhancing crop resilience to environmental stressors like salinity. The elucidation of its signaling pathway in response to photooxidative stress provides a framework for understanding how plants perceive and react to excess light energy.

However, significant knowledge gaps remain. The exploration of β-cyclocitral's antimicrobial, anti-inflammatory, and anticancer properties is still in its infancy, with a notable lack of quantitative data. Future research should focus on:

-

Broadening the Scope: Systematically investigating the antimicrobial, anti-inflammatory, and anticancer activities of β-cyclocitral using standardized assays to determine MIC and IC50 values.

-

Mechanistic Studies: Delving deeper into the molecular mechanisms underlying its various biological activities, including the identification of specific protein targets and downstream signaling components.

-

Translational Research: Exploring the potential of β-cyclocitral and its derivatives as biostimulants in agriculture and as lead compounds for drug development.

This technical guide serves as a foundation for researchers and professionals in the field, summarizing the critical early findings and highlighting the promising avenues for future investigation into the multifaceted biological activities of β-cyclocitral.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-cyclocitral induced rapid cell death of Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence, Distribution, and Analysis of β-Cyclocitral: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-cyclocitral (βCC) is a volatile apocarotenoid derived from the oxidative cleavage of β-carotene.[1] Initially recognized for its contribution to the aroma of various plants and fruits, recent research has illuminated its significant role as a bioactive signaling molecule.[1][2] In plants, βCC functions as a stress signal, accumulating under adverse environmental conditions and regulating gene expression to enhance tolerance to abiotic and biotic pressures.[3][4] This technical guide provides a comprehensive overview of the natural occurrence and distribution of β-cyclocitral, details its biosynthetic and signaling pathways, and presents in-depth experimental protocols for its extraction and quantification.

Natural Occurrence and Distribution

β-Cyclocitral is an endogenous compound found across a wide range of biological kingdoms, including in plants, cyanobacteria, fungi, and animals.[1] As a degradation product of the ubiquitous pigment β-carotene, its presence is widespread. In plants, it has been identified in various tissues, including leaves, flowers, fruits, and roots, where it contributes to the characteristic fragrance of many species.[2] While it has been detected in numerous sources, quantitative data remains specific to certain species and conditions.

Table 1: Quantitative Distribution of β-Cyclocitral in Various Natural Sources

| Source Organism/Tissue | Concentration / Relative Abundance | Analytical Method | Reference |

| Arabidopsis thaliana (Roots) | 0.097 ng/mg (dry weight) | HPLC-MS | [5] |

| Oryza sativa (Rice Roots) | 0.47 ng/mg (dry weight) | HPLC-MS | [5] |

| Medicago sativa (Alfalfa Leaves) | 0.13 ± 0.05 (Peak Area %) | SPME-GC-MS | [6] |

| Medicago sativa (Alfalfa Stems) | 0.43 ± 0.07 (Peak Area %) | SPME-GC-MS | [6] |

| Medicago sativa (Alfalfa Flowers) | 0.20 ± 0.03 (Peak Area %) | SPME-GC-MS | [6] |

| Viola dubyana (Essential Oil) | 0.8 ± 0.02 (Peak Area %) | GC-MS | [7] |

Additionally, β-cyclocitral has been detected, though not always quantified, in foods such as tomatoes (Solanum lycopersicum), various teas (Camellia sinensis), cauliflower, orange mint, and safflower.[8][9]

Biosynthesis of β-Cyclocitral

The formation of β-cyclocitral occurs through the oxidative cleavage of the C7-C8 double bond of β-carotene.[1] This conversion can proceed via two primary pathways: a non-enzymatic reaction with reactive oxygen species (ROS) or a catalyzed enzymatic reaction.[3][4]

-

Non-Enzymatic Pathway : This pathway is primarily driven by the interaction of β-carotene with singlet oxygen (¹O₂), a high-energy ROS often produced in chloroplasts during photooxidative stress.[1] ¹O₂ readily attacks the electron-rich double bonds of the β-carotene molecule, leading to its cleavage and the formation of various apocarotenoids, including β-cyclocitral.[3][10]

-

Enzymatic Pathway : Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of carotenoids.[4] Specifically, CCD4 has been identified as capable of cleaving β-carotene at the C7-C8 position to produce β-cyclocitral.[1][11]

Caption: Biosynthesis of β-cyclocitral from β-carotene.

Role in Biological Signaling: Retrograde Stress Response

β-cyclocitral acts as a key signaling molecule in the plant retrograde response, where signals from the chloroplast are transmitted to the nucleus to alter gene expression. This pathway is crucial for acclimation to environmental stresses like high light and drought.[3][12]

Under high light stress, the production of ¹O₂ in the chloroplast increases, leading to the generation of β-cyclocitral from β-carotene.[13] β-cyclocitral then moves to the nucleus, where it mediates a protective response. A key mechanism involves the β-cyclocitral-inducible GRAS protein SCARECROW LIKE14 (SCL14) and the transcription factor ANAC102.[14][15] This activation leads to the upregulation of a suite of xenobiotic and detoxification-related genes, which help to mitigate the cellular damage caused by toxic peroxides and carbonyls generated during photooxidative stress.[14][15] Another protein, METHYLENE BLUE SENSITIVITY 1 (MBS1), is also implicated in transducing the β-cyclocitral signal to regulate singlet oxygen responsive genes.[16]

Caption: Retrograde signaling pathway mediated by β-cyclocitral.

Detailed Experimental Protocols

The quantification of β-cyclocitral, a volatile compound, requires specialized extraction and analytical techniques. Its detection can be challenging as it may not exist entirely in a free form within cells, often requiring heat or acidification for its release from a precursor or matrix during analysis.[17]

Sample Preparation: Solid Phase Microextraction (SPME)

SPME is a highly effective, solvent-free method for extracting β-cyclocitral from liquid or solid samples for subsequent GC-MS analysis.[18]

Protocol:

-

Sample Homogenization: Homogenize a known quantity of fresh plant tissue (e.g., 100-200 mg) in liquid nitrogen.

-

Vial Preparation: Transfer the powdered tissue to a 20 mL headspace vial. For aqueous samples, place 10 mL of the liquid sample into the vial.

-

Salting Out (Optional but Recommended): Add 4 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.[19]

-

Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., geosmin-d₃) for accurate quantification.[17]

-

Incubation and Extraction:

-

Seal the vial immediately with a Teflon-lined cap.

-

Place the vial in a heated agitator or water bath set to 60°C. Heating is critical for the efficient release and formation of β-cyclocitral.[17]

-

Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial.[19]

-

Allow the fiber to absorb the volatiles for a defined period (e.g., 20-30 minutes) with constant agitation.[6]

-

-

Desorption: Immediately transfer the fiber to the GC-MS injector for thermal desorption of the analytes.

Sample Preparation: Acid-Assisted Solvent Extraction

While often less efficient than SPME for β-cyclocitral, this method can be used, particularly when investigating its formation from precursors.[17]

Protocol:

-

Sample Measurement: Place 2 mL of aqueous sample or homogenized tissue suspension into a screw-cap tube.

-

Acidification: Add 20 µL of 1 M Hydrochloric Acid (HCl) to the tube and vortex.

-

Incubation: Allow the acidified sample to stand at room temperature for 1 hour. This step is crucial for the formation of β-cyclocitral from its precursors.[17]

-

Solvent Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) containing an internal standard.

-

Phase Separation: Vortex vigorously for 1 minute, then centrifuge to separate the organic and aqueous phases.

-

Analysis: Carefully transfer the upper organic (MTBE) layer to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 7693 MSD, Shimadzu GCMS-QP2020 NX, or equivalent.

-

Column: SH-PolarWax (30 m × 0.25 mm I.D., 0.25 µm film thickness) or HP-INNOWax (30 m × 0.25 mm ID × 0.25 µm film).[17][19]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Parameters:

-

Injector Temperature: 250-260°C.

-

Injection Mode: Splitless.

-

SPME Desorption Time: 5-10 minutes.

-

Oven Temperature Program:

-

MS Transfer Line Temperature: 230°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Scan mode (e.g., m/z 35-400) for identification. Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions such as m/z 152 and 137 for β-cyclocitral.[17]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be employed for the analysis of β-cyclocitral, particularly for non-volatile derivatives or when coupled with mass spectrometry for quantification in complex matrices.

Instrumentation:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Reverse-phase Newcrom R1 or Agilent Zorbax-Eclipse XDB-C18 (150 mm × 4.6 mm × 5 µm).[20][21]

Parameters:

-

Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[20][21]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[21]

-

Gradient Elution:

-

Start with 95% A for 1 minute.

-

Linearly increase to 95% B over ~14 minutes.

-

Return to 95% A and re-equilibrate for the next injection.[21]

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.[21]

-

Detection: UV detector or Mass Spectrometer (LC-QTOF-MS/MS).

Visualization of Experimental Workflow

The following diagram outlines the typical workflow for the analysis of β-cyclocitral using the recommended SPME-GC-MS methodology.

Caption: Workflow for β-cyclocitral analysis via SPME-GC-MS.

Conclusion

β-Cyclocitral is a multifaceted compound with significant roles in plant biology, acting as both an aroma constituent and a critical stress-signaling molecule. Its widespread natural occurrence underscores its fundamental connection to carotenoid metabolism. For researchers and drug development professionals, understanding the distribution and signaling functions of β-cyclocitral opens avenues for agricultural applications, such as developing crops with enhanced stress tolerance, and for exploring its potential bioactivities.[5] The analytical protocols detailed herein, particularly the optimized SPME-GC-MS method, provide a robust framework for the accurate detection and quantification of this important apocarotenoid.

References

- 1. β-Cyclocitral - Wikipedia [en.wikipedia.org]

- 2. β-Cyclocitral: Emerging Bioactive Compound in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pnas.org [pnas.org]

- 6. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0041011) [hmdb.ca]

- 9. This compound | C10H16O | CID 9895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Carotenoid-derived bioactive metabolites shape plant root architecture to adapt to the rhizospheric environments [frontiersin.org]

- 12. β-Cyclocitral, a Master Regulator of Multiple Stress-Responsive Genes in Solanum lycopersicum L. Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Decoding β-Cyclocitral-Mediated Retrograde Signaling Reveals the Role of a Detoxification Response in Plant Tolerance to Photooxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Retrograde Signaling: Understanding the Communication between Organelles [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. shimadzu.com [shimadzu.com]

- 20. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. β-Cyclocitral-Mediated Metabolic Changes Optimize Growth and Defense Responses in Solanum lycopersicum L - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of β-Cyclocitral from β-Carotene Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has garnered significant attention in recent years due to its diverse biological activities, including its role as a stress signaling molecule in plants.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the formation of β-cyclocitral from β-carotene, detailing the underlying chemical mechanisms, experimental protocols for its generation and quantification, and a summary of relevant quantitative data. The content is tailored for researchers, scientists, and drug development professionals interested in the chemistry, biology, and potential applications of this intriguing molecule.

Core Mechanisms of β-Cyclocitral Formation

The conversion of β-carotene to β-cyclocitral can occur through two primary pathways: non-enzymatic oxidation, primarily driven by reactive oxygen species (ROS), and enzymatic cleavage catalyzed by specific oxidoreductases.

Non-Enzymatic Oxidation by Reactive Oxygen Species

The non-enzymatic pathway predominantly involves the reaction of β-carotene with singlet oxygen (¹O₂), a highly reactive form of oxygen.[1][2][3][6] This process, often referred to as photo-oxidation, is particularly relevant in biological systems exposed to light, such as in photosynthetic organisms.[7]

The generally accepted mechanism involves the following steps:

-

Photosensitization: In the presence of a photosensitizer (e.g., chlorophyll, rose bengal), light energy is absorbed and transferred to molecular oxygen (³O₂), exciting it to the singlet state (¹O₂).

-

[2+2] Cycloaddition: Singlet oxygen attacks one of the double bonds in the β-ionone ring of β-carotene.

-

Dioxetane Formation: This leads to the formation of an unstable 1,2-dioxetane (B1211799) intermediate.

-

Cleavage: The dioxetane subsequently cleaves to yield β-cyclocitral and other carbonyl fragments.

This oxidative cleavage can also be initiated by other reactive oxygen species, albeit often with lower specificity and efficiency.

Enzymatic Cleavage

Specific enzymes, primarily from the carotenoid cleavage dioxygenase (CCD) family and lipoxygenases (LOXs), can catalyze the oxidative cleavage of β-carotene to produce β-cyclocitral.

-

Carotenoid Cleavage Dioxygenases (CCDs): The CCD4 subfamily of enzymes has been implicated in the cleavage of β-carotene at the 7,8 and 7',8' positions to yield β-cyclocitral.[3][6] While several CCDs have been characterized, the specific isoforms and their substrate specificities can vary between different organisms and even tissues.[8][9][10][11][12] For instance, a CCD4b from Citrus has been shown to be involved in the production of β-cyclocitral.[3]

-

Lipoxygenases (LOXs): These enzymes, which typically catalyze the dioxygenation of polyunsaturated fatty acids, have also been shown to co-oxidize β-carotene.[13][14][15][16] The mechanism involves the generation of peroxyl radicals from fatty acid hydroperoxides, which then attack the β-carotene molecule, leading to its cleavage and the formation of various products, including β-cyclocitral.[14]

Quantitative Data on β-Cyclocitral Formation

The yield of β-cyclocitral from β-carotene oxidation can vary significantly depending on the system and the reaction conditions. The following table summarizes available quantitative data.

| System/Organism | Condition | Molar Ratio (β-Cyclocitral : β-Carotene) | Reference |

| Microcystis aeruginosa | Laboratory culture | ~0.39 | [17] |

| Microcystis aeruginosa | 50-day incubation | Strong correlation (R² = 0.96) | [17] |

| Arabidopsis thaliana | High light stress and low temperature | Qualitative increase in β-cyclocitral | [18] |

Experimental Protocols

This section provides detailed methodologies for the generation and analysis of β-cyclocitral from β-carotene.

Non-Enzymatic Oxidation via Photosensitization

Objective: To generate β-cyclocitral from β-carotene using a photosensitizer to produce singlet oxygen.

Materials:

-

β-Carotene

-

Rose Bengal (photosensitizer)

-

Toluene/Methanol (85:15 v/v) solvent

-

Quartz-halogen lamp

-

Oxygen source

-

Reaction vessel (e.g., quartz cuvette)

-

HPLC or GC-MS for analysis

Protocol:

-

Prepare a solution of β-carotene and Rose Bengal in the toluene/methanol solvent in the reaction vessel. A typical starting concentration for β-carotene can be in the low millimolar range.

-

Bubble the solution with oxygen for a defined period to ensure oxygen saturation.

-

Illuminate the solution with a quartz-halogen lamp for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 5 °C).[19]

-

At desired time points, withdraw aliquots of the reaction mixture.

-

Analyze the samples by HPLC or GC-MS to identify and quantify the formation of β-cyclocitral and other oxidation products.[19]

Enzymatic Cleavage using Carotenoid Cleavage Dioxygenase 4 (CCD4)

Objective: To produce β-cyclocitral from β-carotene using a purified or recombinant CCD4 enzyme.

Materials:

-

Purified or recombinant CCD4 enzyme

-

β-Carotene substrate

-

Assay buffer (specific to the enzyme, typically a buffered solution at a physiological pH)

-

Detergent (e.g., Triton X-100) to solubilize β-carotene

-

Cofactors (if required by the enzyme, e.g., Fe²⁺)

-

Organic solvent (e.g., ethyl acetate (B1210297) or a mixture for extraction)

-

HPLC or GC-MS for analysis

Protocol:

-

Prepare the β-carotene substrate solution. Due to its hydrophobicity, β-carotene may need to be dissolved in a small amount of an organic solvent and then emulsified in the assay buffer with a detergent.

-

Set up the enzymatic reaction by combining the assay buffer, CCD4 enzyme, and any necessary cofactors in a reaction tube.

-

Initiate the reaction by adding the β-carotene substrate solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction, for example, by adding a quenching solution or by rapid freezing.

-

Extract the reaction products with an appropriate organic solvent.

-

Analyze the organic extract by HPLC or GC-MS to identify and quantify β-cyclocitral.

Analysis of β-Cyclocitral and β-Carotene by HPLC

Objective: To separate and quantify β-carotene and its oxidation products, including β-cyclocitral.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Reversed-phase C18 or C30 column. A C30 column is often preferred for better separation of carotenoid isomers.[20]

Mobile Phase and Gradient:

-

A typical mobile phase for carotenoid separation is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

-

The specific gradient program will depend on the column and the specific compounds being separated.

Protocol:

-

Sample Preparation: Dissolve the extracted sample in a suitable solvent (e.g., the initial mobile phase composition).

-

Injection: Inject the sample onto the HPLC column.

-

Separation: Run the gradient program to separate the different compounds.

-

Detection: Monitor the elution of compounds using the DAD at wavelengths characteristic for carotenoids (around 450 nm) and their cleavage products. For more specific identification and quantification, use a mass spectrometer.

-

Quantification: Create a standard curve using a pure standard of β-cyclocitral to quantify its concentration in the samples.

Analysis of Volatile β-Cyclocitral by GC-MS

Objective: To identify and quantify the volatile compound β-cyclocitral, particularly from biological matrices.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Solid-Phase Microextraction (SPME) device for sample introduction.

Protocol:

-

Sample Preparation: Place the sample (e.g., plant tissue, microbial culture) in a headspace vial. For quantification, an internal standard can be added.

-

SPME: Expose the SPME fiber to the headspace of the vial for a defined time and temperature to adsorb the volatile compounds. Heating the sample (e.g., at 60°C) can be critical for the detection of β-cyclocitral.[21][22][23]

-

GC Injection: Insert the SPME fiber into the heated injection port of the GC, where the adsorbed compounds are desorbed and transferred to the GC column.

-

GC Separation: Use a suitable GC column (e.g., a polar capillary column) and a temperature program to separate the volatile compounds.

-

MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a fingerprint for identification.

-

Quantification: Use a calibration curve generated from pure β-cyclocitral standards for accurate quantification.

Visualizations

Signaling Pathway of β-Cyclocitral in Plant Stress Response

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. β-Cyclocitral: Emerging Bioactive Compound in Plants | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. β-Cyclocitral: Emerging Bioactive Compound in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Carotenoid oxidation products are stress signals that mediate gene responses to singlet oxygen in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. DcCCD4 catalyzes the degradation of α-carotene and β-carotene to affect carotenoid accumulation and taproot color in carrot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. CAROTENOID CLEAVAGE DIOXYGENASE4 Is a Negative Regulator of β-Carotene Content in Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The interaction between beta-carotene and lipoxygenase in plant and animal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Co-oxidation of beta-carotene catalyzed by soybean and recombinant pea lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [Co-oxidation of beta-carotene and canthaxanthine by purified lipoxygenases from soya beans (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Production of β-Cyclocitral and Its Precursor β-Carotene in Microcystis aeruginosa: Variation at Population and Single-Cell Levels [mdpi.com]

- 18. pnas.org [pnas.org]

- 19. Isolation and identification of singlet oxygen oxidation products of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. shimadzu.com [shimadzu.com]

- 23. Ultra-Sensitive Analysis of β-cyclocitral in Water Using Solid Phase Micro Extraction and Gas ChromatographyâMass Spectrometry : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Synthesis of β-Cyclocitral: A Comparative Technical Guide to Enzymatic and Non-Enzymatic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Cyclocitral, a volatile apocarotenoid derived from the oxidative cleavage of β-carotene, has garnered significant interest for its roles in plant defense, stress signaling, and as a valuable fragrance and flavor compound.[1][2][3] Its synthesis can be achieved through both biological and chemical routes, each presenting distinct advantages and challenges. This technical guide provides an in-depth comparison of enzymatic and non-enzymatic methods for the production of β-cyclocitral, offering detailed experimental protocols, quantitative data analysis, and visual representations of the core pathways to aid researchers in selecting and implementing the most suitable synthesis strategy for their specific applications.

Introduction